Isopentane
Overview
Description
It is one of the three structural isomers of pentane, the others being n-pentane and neopentane . Isopentane is a colorless, flammable liquid with a gasoline-like odor and is commonly found in natural gas and petroleum . Its low boiling point and high volatility make it a valuable compound in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopentane can be synthesized through the catalytic hydrogenation of isopentene using a metal catalyst such as platinum or palladium . The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100°C and pressures of 1 to 5 atmospheres .
Industrial Production Methods: Industrially, this compound is often obtained as a byproduct during the refining of crude oil and natural gas . It is separated from other hydrocarbons through fractional distillation and further purified using techniques such as extractive distillation .
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions to form various products, including carbon dioxide and water.
Reduction: this compound is relatively inert to reduction due to its saturated nature.
Substitution: Halogenation reactions, such as chlorination and bromination, can occur under UV light, leading to the formation of isopentyl halides.
Common Reagents and Conditions:
Oxidation: Oxygen or air, often in the presence of a catalyst such as manganese dioxide or platinum.
Substitution: Halogens (chlorine, bromine) under UV light.
Major Products:
Oxidation: Carbon dioxide, water, isopentanol, isopentanal.
Substitution: Isopentyl chloride, isopentyl bromide.
Scientific Research Applications
Isopentane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and a blowing agent in the production of foam.
Biology: Employed in cryosectioning for freezing tissues rapidly in conjunction with liquid nitrogen.
Medicine: Utilized in histological studies for preserving tissue samples.
Industry: Acts as a refrigerant and a component in geothermal power production.
Mechanism of Action
Isopentane exerts its effects primarily through its physical properties, such as volatility and low boiling point . In cryosectioning, it rapidly freezes tissues by absorbing heat during evaporation, preserving cellular structures . In combustion, this compound undergoes pyrolysis and oxidation, releasing energy .
Comparison with Similar Compounds
n-Pentane: A straight-chain isomer with a higher boiling point and density.
Neopentane: A highly branched isomer with a lower boiling point and higher volatility.
Uniqueness of Isopentane: this compound’s branched structure gives it a lower boiling point and higher volatility compared to n-pentane, making it more suitable for applications requiring rapid evaporation and low-temperature operations . Its use as a blowing agent and refrigerant highlights its versatility and efficiency in industrial processes .
Properties
IUPAC Name |
2-methylbutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12/c1-4-5(2)3/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTDNUCVQCZILF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12, Array | |
Record name | ISOPENTANE | |
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Record name | ISOPENTANE | |
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Related CAS |
76701-33-2 | |
Record name | Butene, 2-methyl-, homopolymer | |
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DSSTOX Substance ID |
DTXSID8025468 | |
Record name | 2-Methylbutane | |
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Molecular Weight |
72.15 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Watery colorless liquid with a gasoline-like odor. Floats on water. Flammable, irritating vapor is produced. Boiling point is 82 °F. (USCG, 1999), Gas or Vapor; Liquid; Other Solid; Pellets or Large Crystals, Colorless liquid with a pleasant, gasoline-like odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | ISOPENTANE | |
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Boiling Point |
82 °F at 760 mmHg (NTP, 1992), 27.83 °C, 28 °C | |
Record name | ISOPENTANE | |
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Record name | Isopentane | |
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Flash Point |
-70 °F (NTP, 1992), -51 °C (-60 °F) - closed cup, <-60 °F (<-51 °C) - closed cup | |
Record name | ISOPENTANE | |
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Record name | Isopentane | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992), In water, 48 mg/L at 25 °C, In water, 49.6 mg/L at 25 °C, Insoluble in water, Miscible with alcohol, ether, Soluble in hydrocarbons, oils, ether; very slightly soluble in alcohol, Solubility in water: none | |
Record name | ISOPENTANE | |
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Density |
0.62 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6201 g/cm cuat 20 °C, Relative density (water = 1): 0.6 | |
Record name | ISOPENTANE | |
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Vapor Density |
2.48 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.48 (Air = 1), Relative vapor density (air = 1): 2.5 | |
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Vapor Pressure |
400 mmHg at 50.9 °F ; 595 mmHg at 70.0 °F (NTP, 1992), 689.0 [mmHg], Vapor pressure, kPa at 20 °C: 79 | |
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Color/Form |
Volatile liquid or gas, Colorless liquid | |
CAS No. |
78-78-4, 68513-65-5 | |
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Melting Point |
-255.8 °F (NTP, 1992), -159.8 °C, -160 °C | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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